Sodium retinoate

Beschreibung

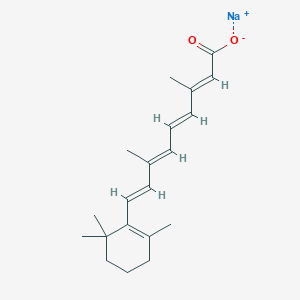

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

13497-05-7 |

|---|---|

Molekularformel |

C20H28NaO2 |

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

sodium;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C20H28O2.Na/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);/b9-6+,12-11+,15-8+,16-14+; |

InChI-Schlüssel |

KHVMYNFOBSUIBX-ABAXVIISSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C.[Na+] |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.[Na] |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.[Na] |

Andere CAS-Nummern |

13497-05-7 |

Verwandte CAS-Nummern |

302-79-4 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

chemical and physical properties of sodium retinoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a synthetic retinoid that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. Its enhanced water solubility compared to its parent compound makes it a valuable tool in preclinical and clinical research, particularly in the development of therapeutics for dermatological conditions and various cancers. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action through the retinoic acid signaling pathway.

Chemical and Physical Properties

This compound is a yellow to light-orange crystalline powder. It is the sodium salt of retinoic acid, a metabolite of vitamin A. The presence of the sodium ion significantly increases its polarity and, consequently, its solubility in aqueous solutions compared to retinoic acid.

Identification

| Property | Value | Reference |

| Chemical Name | Sodium (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate | [1] |

| Synonyms | All-trans-retinoic acid sodium salt, Vitamin A acid sodium salt | [2] |

| CAS Number | 13497-05-7 | [3] |

| Molecular Formula | C₂₀H₂₇NaO₂ | [1] |

| Molecular Weight | 322.42 g/mol | [1] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that as a retinoid, this compound is sensitive to light, heat, and oxygen, and therefore requires careful handling and storage under inert atmosphere and protected from light.[4]

| Property | Value | Reference |

| Melting Point | 180-182 °C | [5] |

| Solubility | ||

| Water | Water-soluble | [3] |

| Ethanol | Soluble | [6] |

| DMSO | Soluble | [7] |

| Stability | Sensitive to light, heat, and oxygen | [4] |

Experimental Protocols

Synthesis of this compound via Neutralization

This protocol describes the synthesis of this compound from all-trans-retinoic acid through a simple acid-base neutralization reaction.

Materials:

-

All-trans-retinoic acid (ATRA)

-

Sodium hydroxide (NaOH)

-

Anhydrous ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

In a round-bottom flask, dissolve a known quantity of all-trans-retinoic acid in anhydrous ethanol under an inert atmosphere.

-

Prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

While stirring the retinoic acid solution, add the sodium hydroxide solution dropwise using a dropping funnel at room temperature.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete neutralization.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting solid this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Store the final product under an inert atmosphere and protected from light.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC. Method optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate buffer), with the exact ratio optimized for best separation.

-

This compound standard

-

Sample solvent (e.g., mobile phase)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffered water. A typical starting point could be a ratio of 85:15 (v/v) acetonitrile to buffer.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 350 nm (near the absorbance maximum of retinoic acid)

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Mechanism of Action: The Retinoic Acid Signaling Pathway

This compound exerts its biological effects by serving as a prodrug for retinoic acid. Once in the body, it readily dissociates to release the retinoate anion, which is then protonated to form all-trans-retinoic acid. ATRA is the biologically active molecule that modulates gene expression through the retinoic acid signaling pathway.

The canonical pathway involves the binding of ATRA to nuclear receptors known as retinoic acid receptors (RARs). RARs form heterodimers with another class of nuclear receptors called retinoid X receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit gene transcription.

Upon binding of ATRA to the ligand-binding domain of RAR, a conformational change occurs in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then modifies chromatin structure and facilitates the recruitment of the basal transcription machinery, leading to the activation of target gene transcription. The products of these genes are involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis.

Caption: Retinoic Acid Signaling Pathway.

Conclusion

This compound serves as a crucial research tool and a potential therapeutic agent due to its improved solubility and potent biological activity. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols for its synthesis and analysis, is essential for its effective application in research and drug development. The elucidation of its mechanism of action through the retinoic acid signaling pathway provides a solid foundation for the rational design of novel retinoid-based therapies. This technical guide offers a comprehensive resource for professionals working with this important compound.

References

- 1. This compound | C20H27NaO2 | CID 23665641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound|All-trans-retinoic acid sodium salt [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. all-trans-Retinoic acid sodium salt | CAS#:13497-05-7 | Chemsrc [chemsrc.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sodium Retinoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a crucial compound for in vitro research into retinoid signaling pathways.[1] Its primary advantage over its parent compound, ATRA, is its enhanced water solubility, which permits more accurate and reproducible administration in aqueous-based experimental systems like cell culture media.[1] As a biologically active metabolite of vitamin A, retinoic acid is a potent signaling molecule that governs a multitude of fundamental biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[2][3][4][5] This guide elucidates the core molecular mechanisms of this compound in vitro, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the critical signaling pathways.

Core Mechanism of Action: The RAR/RXR Signaling Pathway

The biological effects of this compound are primarily mediated through the activation of two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] These receptors are ligand-activated transcription factors that modulate the expression of a vast array of target genes.[1][4]

The canonical mechanism proceeds as follows:

-

Heterodimer Formation: In the nucleus, RARs (subtypes α, β, γ) form a heterodimer with RXRs (subtypes α, β, γ).[1][6][7] This RAR/RXR complex is the functional unit that recognizes and binds to specific DNA sequences.[1]

-

DNA Binding: In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are typically located in the promoter regions of target genes.[1][7] This binding recruits corepressor proteins, which inhibit gene transcription.

-

Ligand Activation: this compound, acting as a source of all-trans-retinoic acid, enters the cell and translocates to the nucleus. ATRA binds to the ligand-binding domain of the RAR within the heterodimer.[8]

-

Transcriptional Regulation: Ligand binding induces a conformational change in the RAR/RXR complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[7][8] This fully assembled complex then initiates or enhances the transcription of downstream target genes.[7][9] Hundreds of genes are known to be regulated by this pathway.[4][10]

Key In Vitro Cellular Effects

Activation of the RAR/RXR pathway by this compound triggers several distinct cellular responses, which are leveraged in various in vitro models.

Cellular Differentiation

This compound is a potent inducer of cellular differentiation across numerous cell types. This is one of its most well-documented effects in vitro.

-

Stem Cells: It is widely used to direct the differentiation of embryonic carcinoma (EC) and embryonic stem (ES) cells, recapitulating early stages of embryogenesis.[2] For instance, it can promote the differentiation of neural stem cells (NSCs) derived from the embryonic spinal cord into functional neurons, enhancing the growth of cytodendrites.[11]

-

Cancer Cells: In oncology research, it is used to induce differentiation in cancer cell lines, such as neuroblastoma.[12] This effect is a cornerstone of differentiation therapy, aiming to convert malignant cells into a more mature, less proliferative state.[13]

Antiproliferative Effects and Apoptosis

This compound exhibits significant antiproliferative activity in various cancer cell lines.

-

Cell Cycle Arrest: Studies on neuroblastoma cells (SH-SY5Y) show that retinoic acid can induce cell cycle arrest in the G0/G1 phase.[12][14]

-

Induction of Apoptosis: Retinoids are known to initiate and modulate apoptosis.[3] The mechanism can involve the extrinsic pathway through the upregulation of tumor necrosis factor α (TNFα) and the death receptor Fas.[6] It can also involve the intrinsic pathway by modulating the expression of apoptosis-related genes. For example, in cancer cell lines, ATRA can down-regulate the anti-apoptotic molecule Bcl-2 and up-regulate the pro-apoptotic gene Bax.[6][12][14]

Gene Expression Modulation

The ultimate effect of this compound is the widespread alteration of gene expression.

-

Direct and Indirect Regulation: Over 500 genes have been identified as regulatory targets of retinoic acid.[10] Some are directly regulated through RAREs, while others are controlled indirectly through a cascade involving intermediate transcription factors.[10]

-

Metabolic Regulation: Retinoic acid regulates the expression of genes involved in its own metabolism, such as the cytochrome P450 monooxygenase CYP26A1, which catabolizes ATRA, creating a negative feedback loop.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on the effects of retinoic acid.

Table 1: Cytotoxicity of Retinoic Acid in SH-SY5Y Neuroblastoma Cells

| Parameter | Value | Cell Line | Treatment Duration | Source |

|---|---|---|---|---|

| IC50 | 198 µM | SH-SY5Y | 72 hours | [12][14][16] |

| Viability Reduction | 65% | SH-SY5Y | 72 hours (at 300 µM) |[12][14][16] |

Table 2: Gene Expression Changes in SH-SY5Y Cells Treated with Retinoic Acid

| Gene | Regulation | Cell Line | Treatment | Source |

|---|

| BCL2 | Downregulation | SH-SY5Y | IC50 concentration |[12][14] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the in vitro mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0 to 1000 µM). Include a vehicle control (medium with the same solvent concentration used for the highest drug dose).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Discard the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the optical density (absorbance) of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting the dose-response curve.

Gene Expression Analysis (RT-qPCR)

This protocol measures changes in the expression of target genes (e.g., BCL2, BAX, CYP26A1) following treatment.

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) and duration.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target and reference (housekeeping) genes (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Treatment: Culture and treat cells with this compound as described above.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to remove RNA).

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

-

Analysis: Deconvolute the resulting DNA content histograms using modeling software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

RAR/RXR Activation Assay (Reporter Gene Assay)

This protocol directly measures the ability of this compound to activate the RAR/RXR signaling pathway.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

-

An expression vector for the RAR and RXR receptors.

-

A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple RAREs.

-

-

Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.[7]

-

Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration. Plot the dose-response curve to determine the EC50 for receptor activation.

Conclusion

This compound is an invaluable tool for the in vitro study of retinoid biology. Its mechanism of action is centered on the activation of the RAR/RXR nuclear receptor pathway, which in turn modulates the transcription of hundreds of genes. This leads to profound and diverse cellular outcomes, including the induction of differentiation, inhibition of proliferation, and triggering of apoptosis. The detailed protocols and quantitative data provided herein serve as a technical guide for researchers aiming to investigate and leverage these effects in various cell-based models, from developmental biology to cancer therapeutics.

References

- 1. This compound|All-trans-retinoic acid sodium salt [benchchem.com]

- 2. Induction of cellular differentiation by retinoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoid-induced apoptosis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic Acids in the Treatment of Most Lethal Solid Cancers | MDPI [mdpi.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Effects of Retinoic Acid and Sodium Selenite on Neuroblastoma Cell Line (SH-SY5Y) | Semantic Scholar [semanticscholar.org]

- 13. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Mitigation of Sodium Iodate-Induced Cytotoxicity in Retinal Pigment Epithelial Cells in vitro by Transgenic Erythropoietin-Expressing Mesenchymal Stem Cells [frontiersin.org]

The Multifaceted Biological Activities of Sodium Retinoate in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of sodium retinoate, the sodium salt of retinoic acid, across various cell lines. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms and cellular consequences of this compound treatment. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways.

Introduction: The Role of this compound in Cellular Processes

This compound, a member of the retinoid family derived from vitamin A, is a crucial signaling molecule that orchestrates a wide array of cellular processes. Its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3][4] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[5][6][7] The cellular response to this compound is highly context-dependent, varying with cell type, concentration, and the specific molecular environment. This guide explores the well-documented effects of this compound on cell proliferation, differentiation, and apoptosis, providing a foundation for its investigation as a potential therapeutic agent, particularly in oncology.[8][9]

Effects on Cell Proliferation

This compound exhibits potent anti-proliferative effects in a variety of cancer cell lines. This activity is often dose- and time-dependent, leading to growth arrest and a reduction in cell viability.

Quantitative Data on Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of retinoic acid (the active form of this compound) in different cancer cell lines, demonstrating its varied efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SH-SY5Y | Neuroblastoma | 198 | 72 | [10] |

| HT29 | Colon Cancer | 10 | Not Specified | [11] |

| SW480 | Colon Cancer | 100 | Not Specified | [11] |

| LA-N-1 | Neuroblastoma | Growth inhibited at 1 µM | Not Specified | [12] |

| IMR-32 | Neuroblastoma | Growth inhibited at 1 µM | Not Specified | [12] |

| LA-N-5 | Neuroblastoma | Growth inhibited at 1 µM | Not Specified | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[13][14]

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15][16]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[13]

-

Solubilization: Observe the formation of purple formazan crystals. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell types, particularly in leukemia cells.[9][17][18] This process is critical for its anti-cancer activity.

Quantitative Data on Apoptosis Induction

| Cell Line | Treatment | Percentage of Apoptotic Cells | Method | Reference |

| NB4 (APL) | Retinoid-selective for RARα | Increased apoptosis | Flow Cytometry | [17] |

| M3-ANLL | ATRA (10⁻⁶ M) for 8 days | 13.1% (vs. 9.4% in control) | Not Specified | [18] |

Experimental Protocol: Annexin V/Propidium Iodide Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).[19]

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]

Regulation of Cell Differentiation

A hallmark of this compound's biological activity is its ability to induce cellular differentiation, a process where less specialized cells become more specialized.[5][6][21][22] This is particularly evident in embryonic stem cells and certain cancer cells, such as neuroblastoma and acute promyelocytic leukemia (APL), where it promotes differentiation into more mature, less proliferative cell types.[9][12][22]

Experimental Workflow: Neuronal Differentiation of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuronal differentiation in response to retinoic acid.[10][23]

Caption: Workflow for inducing and analyzing neuronal differentiation in SH-SY5Y cells.

Modulation of Gene Expression

The diverse biological effects of this compound are a direct consequence of its ability to regulate the expression of a vast number of target genes.[2][3][24][25][26][27] This regulation can be either direct, through the binding of RAR/RXR heterodimers to RAREs, or indirect, via the activation of intermediate signaling pathways.[24]

Key Target Genes

| Gene | Function | Effect of this compound | Reference |

| RARβ | Tumor suppressor | Upregulation | [8] |

| p21 | Cell cycle inhibitor | Upregulation | [8] |

| BCL2 | Anti-apoptotic | Downregulation | [10] |

| BAX | Pro-apoptotic | Upregulation (in some contexts) | [10] |

| TRAIL | Pro-apoptotic ligand | Upregulation | [9][17] |

| Hoxa1 | Developmental regulator | Upregulation | [5][6] |

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the relative changes in the expression of specific genes in response to this compound treatment.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Primers for target and reference genes

Procedure:

-

RNA Extraction: Treat cells with this compound, then lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and SYBR Green Master Mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH, ACTB).[28][29]

Signaling Pathways

The primary signaling pathway for this compound involves its interaction with nuclear receptors. However, other pathways can also be influenced, leading to a complex network of cellular responses.

The Classical RAR/RXR Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin A regulation of gene expression: molecular mechanism of a prototype gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoids induce stem cell differentiation via epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of retinoic acid and sodium butyrate on gene expression, histone acetylation and inhibition of proliferation of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retinoic-acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Specific high-affinity binding and biologic action of retinoic acid in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay [protocols.io]

- 17. Retinoic acid-induced apoptosis in leukemia cells is mediated by paracrine action of tumor-selective death ligand TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. All-trans retinoic acid and induction of apoptosis in acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Induction of cellular differentiation by retinoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Retinoic Acid-Mediated Differentiation of Mouse Embryonic Stem Cells to Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Retinoic Acid-Regulated Target Genes During Development: Integrative Genomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Expression of retinoic acid target genes in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification of novel retinoic acid target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Transcriptome Analysis of Retinoic Acid-Inducible Gene I Overexpression Reveals the Potential Genes for Autophagy-Related Negative Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. iovs.arvojournals.org [iovs.arvojournals.org]

Sodium Retinoate's Interaction with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between sodium retinoate and nuclear receptors. This compound, as the water-soluble salt of all-trans-retinoic acid (ATRA), serves as a crucial tool in research for activating retinoid signaling pathways in aqueous environments such as cell culture.[1] The biological effects of this compound are mediated by the retinoate anion, which is functionally identical to ATRA in interacting with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This document details the molecular mechanisms of this interaction, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Molecular Mechanism of Action

The biological activity of this compound is initiated upon its dissociation in an aqueous medium, releasing the retinoate anion. This anion, identical to all-trans-retinoic acid, then traverses the cell membrane to enter the nucleus. Inside the nucleus, it acts as a ligand for specific nuclear receptors, primarily the Retinoic Acid Receptors (RARs), of which there are three subtypes: RARα, RARβ, and RARγ.[2]

RARs do not function as monomers but rather form heterodimers with Retinoid X Receptors (RXRs), another class of nuclear receptors.[2] In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[2] This unliganded complex is associated with corepressor proteins, which recruit histone deacetylases to maintain a condensed chromatin structure and repress gene transcription.[2][3]

The binding of the retinoate anion to the Ligand-Binding Domain (LBD) of RAR induces a conformational change in the receptor.[4] This alteration in structure leads to the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins.[2][3] These coactivator complexes often possess histone acetyltransferase (HAT) activity, which promotes the acetylation of histones, leading to a more relaxed chromatin structure and the initiation of target gene transcription.[3] This intricate process allows for the precise regulation of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis.[1][3]

Quantitative Data: Binding Affinities and Activation Potentials

The following tables summarize the quantitative data for the interaction of retinoids with RARs and RXRs. As this compound provides the all-trans-retinoate anion, the data for all-trans-retinoic acid (ATRA) is directly applicable.

Table 1: Dissociation Constants (Kd) of Retinoids for Nuclear Receptors

| Ligand | Receptor Subtype | Dissociation Constant (Kd) (nM) | Source |

| all-trans-Retinoic Acid (ATRA) | RARs | 0.2 - 0.7 | [5] |

| 9-cis-Retinoic Acid | RARs | 0.2 - 0.7 | [5] |

| 9-cis-Retinoic Acid | RXRα | 15.7 | [5] |

| 9-cis-Retinoic Acid | RXRβ | 18.3 | [5] |

| 9-cis-Retinoic Acid | RXRγ | 14.1 | [5] |

Table 2: Half-maximal Effective Concentrations (EC50) for Transcriptional Activation

| Ligand | Receptor | EC50 (nM) | Source |

| 9-cis-Retinoic Acid | GAL4-RAR Chimeras | 3 - 20 | [5] |

| 9-cis-Retinoic Acid | GAL4-RXR Chimeras | 3 - 20 | [5] |

| Bexarotene (RXR-selective) | RXRα | 33 ± 2 | [6] |

| Bexarotene (RXR-selective) | RXRβ | 24 ± 4 | [6] |

| Bexarotene (RXR-selective) | RXRγ | 25 ± 2 | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and the workflows of common experimental procedures used to study its interaction with nuclear receptors.

Figure 1: Signaling pathway of this compound interaction with nuclear receptors.

Figure 2: Workflow for a competitive radioligand binding assay.

Figure 3: Workflow for a luciferase reporter gene assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Competitive Radioligand Binding Assay (Filtration Method)

This assay is used to determine the binding affinity (Ki) of this compound for RARs or RXRs by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified nuclear receptor (RAR or RXR) or nuclear extract from cells overexpressing the receptor.

-

Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled this compound in binding buffer.

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled this compound. Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand).

-

Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log of the unlabeled this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate transcription from a RARE.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa).

-

Expression vector for the nuclear receptor of interest (if not endogenously expressed).

-

Reporter plasmid containing a luciferase gene downstream of a promoter with one or more RAREs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent kit.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. If necessary, also co-transfect with the nuclear receptor expression vector.

-

Treatment: After allowing the cells to recover and express the transfected plasmids (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period sufficient to allow for transcriptional activation and reporter protein expression (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by dividing the normalized activity of the this compound-treated samples by the normalized activity of the vehicle control. Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA sequences (RAREs) to which the RAR/RXR heterodimer binds in the genome in response to this compound treatment.

Materials:

-

Cell line of interest.

-

This compound.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonication or enzymatic digestion equipment to shear chromatin.

-

Antibody specific for RAR or RXR.

-

Protein A/G magnetic beads.

-

Wash buffers of varying stringency.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for qPCR or library preparation for sequencing (ChIP-seq).

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Lyse the nuclei and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin with an antibody against RAR or RXR overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at a high temperature (e.g., 65°C) for several hours, often in the presence of a high salt concentration.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Analysis: Quantify the enrichment of specific RARE-containing promoter regions in the immunoprecipitated DNA using quantitative PCR (qPCR). Alternatively, for a genome-wide analysis, prepare a DNA library from the purified DNA and perform high-throughput sequencing (ChIP-seq).

Conclusion

This compound, as a stable and water-soluble form of all-trans-retinoic acid, is an invaluable tool for the study of nuclear receptor signaling. Its interaction with the RAR/RXR heterodimer initiates a well-defined signaling cascade that results in the transcriptional regulation of a wide array of target genes. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively and qualitatively assess the interaction of this compound and other retinoids with their nuclear receptor targets, thereby facilitating a deeper understanding of retinoid biology and the development of novel therapeutics.

References

- 1. This compound|All-trans-retinoic acid sodium salt [benchchem.com]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic acid - Wikipedia [en.wikipedia.org]

- 5. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Shelf Life and Storage of Sodium Retinoate Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability, recommended storage conditions, and analytical methodologies relevant to sodium retinoate powder. Given the limited direct data on this compound, this guide synthesizes information from studies on its parent compound, all-trans-retinoic acid (Tretinoin), and other closely related retinoids. The principles of stability and degradation are largely applicable due to the shared core retinoid structure.

Executive Summary

This compound, the sodium salt of all-trans-retinoic acid, is a water-soluble form of a critical signaling molecule involved in cellular growth and differentiation.[1] Like most retinoids, it is highly susceptible to degradation from environmental factors, primarily light, oxygen, and heat.[2][3] Proper storage and handling are paramount to ensure its potency and integrity for research and development applications. This guide outlines the optimal storage conditions, expected stability based on analogous compounds, and detailed protocols for assessing its shelf life.

Physicochemical Properties and Stability Profile

This compound's stability is intrinsically linked to its polyunsaturated structure, which is prone to isomerization and oxidation. Degradation can lead to a loss of biological activity and the formation of impurities.

Key Degradation Factors:

-

Light: Exposure to UV and visible light is a primary cause of degradation for retinoids, leading to isomerization and other photochemical reactions.[2] Photostability testing is a critical component of stability assessment.[4]

-

Oxidation: The conjugated double bond system is susceptible to oxidation.[5] Contact with air should be minimized, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

-

Heat: Elevated temperatures accelerate the rate of chemical degradation.[2][7]

Recommended Storage Conditions and Shelf Life

While specific shelf-life data for this compound powder is not widely published, recommendations can be extrapolated from safety data sheets (SDS) and data on tretinoin powder.

Recommended Storage:

-

Temperature: Keep refrigerated or frozen.[6][8] Specific recommendations often cite storing in a freezer or not exceeding 8°C.[8]

-

Atmosphere: Store under an inert atmosphere to prevent oxidation.[6][9]

-

Light: Protect from all light sources by storing in light-resistant or opaque containers.[6][8][9]

-

Container: Use tightly closed containers to prevent moisture and air ingress.[8][9][10]

Shelf Life and Retest Period: The shelf life is the period during which a product is expected to remain within specifications under defined storage conditions.[11] For active pharmaceutical ingredients (APIs) like this compound powder, a retest date is more commonly used. This is the date after which the material should be re-examined to ensure it still complies with specifications and is suitable for use.[11]

Without manufacturer-specific data, a conservative retest period should be established based on in-house stability studies. For many stable chemical products without a specified expiration date, industry practice suggests re-evaluation within five years of opening, provided they are stored correctly. However, given the known instability of retinoids, a much shorter initial retest period (e.g., 6-12 months) is advisable, pending results from long-term stability testing.

Quantitative Stability Data (Based on Analogous Retinoids)

The following tables summarize stability data from studies on other retinoids, which can serve as a proxy for estimating the stability of this compound. These studies highlight the significant impact of temperature and formulation.

Table 1: Stability of Retinoids in Various Formulations at 25°C (Long-Term)

| Retinoid Derivative | Formulation Type | Duration | % Decline in Concentration | Reference |

| Retinol, Retinyl Palmitate | Commercial Cosmetics | 6 Months | 0% - 80% | [2][3][7] |

| All-trans-retinoic acid | Cream & Solution | 90 Days | ~13% - 14% (in dark) | [12] |

Table 2: Stability of Retinoids in Various Formulations at 40°C (Accelerated)

| Retinoid Derivative | Formulation Type | Duration | % Decline in Concentration | Reference |

| Retinol, Retinyl Palmitate | Commercial Cosmetics | 6 Months | 40% - 100% | [2][3][7] |

| All-trans-retinoic acid | Cream | 30 Days | >10% (significant change) |

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for accurately determining the shelf life of this compound. This typically involves forced degradation studies followed by the development of a robust analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[13] The goal is to achieve 10-20% degradation of the active substance.[14]

Objective: To assess the intrinsic stability of this compound powder by subjecting it to various stress conditions as mandated by ICH guidelines (Q1A, Q1B).[13]

Methodology:

-

Sample Preparation: Prepare solutions of this compound powder (e.g., 1 mg/mL) in a suitable solvent.[6] Given its water solubility, purified water or a methanol-water mixture can be used.

-

Acid Hydrolysis: Add 0.1 M to 1 M Hydrochloric Acid (HCl) to the sample solution. Store at room temperature or elevate to 50-60°C if no degradation occurs.[6] Monitor for a set period (e.g., up to 7 days).[6]

-

Base Hydrolysis: Add 0.1 M to 1 M Sodium Hydroxide (NaOH) to the sample solution. Apply the same temperature and duration conditions as acid hydrolysis.[6]

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the sample solution. Store at room temperature, protected from light.

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C for several hours) in a calibrated oven.

-

Photostability: Expose the solid powder and a solution to a combination of UV and visible light, as specified in ICH guideline Q1B.[4] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: At predetermined time points, neutralize the acid and base samples and analyze all stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Protocol

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Analytical column: A reversed-phase C18 column is commonly used for retinoids.[15][16]

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and an aqueous buffer. An example for isotretinoin used a simple mobile phase of ethyl acetate and ethanol (50:50 v/v).[15][16]

-

Detection Wavelength: Retinoids have a strong UV absorbance. A wavelength around 354 nm is effective for detection.[15][16]

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Injection Volume: 20 µL.

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[16]

Visualizations

Retinoic Acid Signaling Pathway

This compound acts by dissociating to the retinoate anion, which then follows the canonical retinoic acid signaling pathway. This pathway is crucial for regulating gene expression related to cell differentiation, proliferation, and apoptosis.

Caption: Retinoic Acid (RA) signaling pathway from cellular uptake to target gene transcription.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for conducting a comprehensive stability study on this compound powder.

Caption: A typical workflow for a comprehensive stability study of a drug substance like this compound.

References

- 1. This compound|All-trans-retinoic acid sodium salt [benchchem.com]

- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. This compound | C20H27NaO2 | CID 23665641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]

- 12. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medcraveonline.com [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Retinoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), a crucial molecule in cellular signaling and developmental biology. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a detailed examination of its primary signaling pathway.

Core Compound Specifications

This compound is a water-soluble form of retinoic acid, facilitating its use in aqueous experimental systems like cell culture media.[1] Its chemical and physical properties are summarized below.

| Property | Value | References |

| CAS Number | 13497-05-7 | [2][3] |

| Molecular Formula | C₂₀H₂₇NaO₂ | [2] |

| Molecular Weight | 322.4 g/mol | [2] |

The Retinoid Signaling Pathway: A Mechanistic Overview

This compound exerts its biological effects primarily through the activation of the retinoid signaling pathway. The core of this pathway involves the binding of retinoic acid to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4][5] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[5][6] In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins to inhibit gene transcription.[5][6] The binding of retinoic acid induces a conformational change in the RAR/RXR complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates the transcription of downstream genes.[5][6]

This signaling cascade regulates a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis.[4][7] The conversion of retinol (Vitamin A) to retinoic acid is a key step in this pathway, which is then transported to the nucleus to initiate gene transcription.[8]

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in cell culture applications. Due to its increased water solubility compared to all-trans-retinoic acid, the use of DMSO as a primary solvent may not be necessary, although it is still commonly used for creating concentrated stock solutions.

Preparation of a Concentrated Stock Solution

-

Reconstitution: To prepare a stock solution, dissolve this compound powder in sterile, high-purity water or DMSO.[1] For example, to create a 10 mM stock solution in DMSO, add the appropriate volume of solvent to the powdered compound.[9]

-

Solubilization: If precipitation is observed, gently warm the solution to 37°C for 2-5 minutes to aid in dissolution.[9]

-

Aliquoting and Storage: Aliquot the stock solution into light-protected vials and store at -20°C or -80°C.[10][11] It is recommended to avoid repeated freeze-thaw cycles.[12] Stock solutions in DMSO are generally stable for about a month when stored properly.[10]

Use in Cell Culture

-

Thawing: Thaw the required aliquot of the stock solution at 37°C immediately before use.[12]

-

Dilution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution to prevent precipitation.[9][12] Dilute the stock solution to the desired final concentration in the pre-warmed medium. The final concentration of DMSO in the culture medium should typically not exceed 0.5%.[12]

-

Filtration: It is good practice to filter the final supplemented medium through a 0.2 µm low-protein binding filter before adding it to the cells.[12]

-

Handling Precautions: All manipulations involving this compound solutions should be performed in subdued light to minimize degradation, as retinoids are light-sensitive.[10]

The following diagram outlines the general workflow for preparing and using this compound in a cell culture experiment.

References

- 1. This compound|All-trans-retinoic acid sodium salt [benchchem.com]

- 2. This compound | C20H27NaO2 | CID 23665641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reprocell.com [reprocell.com]

- 10. researchgate.net [researchgate.net]

- 11. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]

solubility of sodium retinoate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium retinoate in various solvents. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide also includes pertinent data for its parent compound, all-trans-retinoic acid, to provide valuable insights. Additionally, detailed experimental protocols for solubility determination and relevant biological pathway information are presented.

Introduction to this compound

This compound is the sodium salt of all-trans-retinoic acid (ATRA), a metabolite of vitamin A. As a water-soluble derivative of ATRA, this compound is often utilized in aqueous-based experimental systems for studying retinoid signaling pathways[1]. The enhanced aqueous solubility of the sodium salt allows for more precise and reproducible administration in research settings compared to the parent compound[1].

Quantitative Solubility Data

Table 1: Solubility of All-Trans-Retinoic Acid in Various Solvents

| Solvent | Solubility | Temperature | Notes |

| Water | Practically insoluble[2][3] | Not specified | |

| Ethanol | ~0.5 mg/mL[4][5] | Not specified | Purge with inert gas recommended. |

| 95% Ethanol | ~2.7 mg/mL[2] | Not specified | Vortexing may be needed. |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[4][5] | Not specified | Purge with inert gas recommended. |

| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL[2] | Not specified | |

| Dimethylformamide (DMF) | ~20 mg/mL[4][5] | Not specified | Purge with inert gas recommended. |

| Methylene Chloride | Soluble[2] | Not specified | |

| Chloroform | Slightly soluble[2] | Not specified | |

| Ether | Sparingly soluble[2] | Not specified |

Note: The solubility of retinoids can be influenced by factors such as light, air, and oxidizing agents, to which they are extremely sensitive[2].

Factors Influencing Solubility

The solubility of this compound, like other sodium carboxylates, is influenced by several factors:

-

pH: The aqueous solubility of carboxylic acids and their salts is highly pH-dependent. The solubility of retinoic acid is expected to increase significantly with an increase in pH as the carboxylic acid group deprotonates to form the more soluble carboxylate anion.

-

Temperature: For most solid solutes, solubility increases with temperature. However, the exact temperature dependence for this compound is not documented.

-

Solvent Polarity: As a salt, this compound is expected to be most soluble in polar solvents like water and less soluble in nonpolar organic solvents.

-

Co-solvents: The presence of co-solvents can significantly alter the solubility. For instance, mixtures of water and alcohols may exhibit different solvating properties than the pure solvents.

Critical Micelle Concentration (CMC)

No specific experimental data for the critical micelle concentration (CMC) of this compound was found in the reviewed literature. The CMC is the concentration of a surfactant above which micelles form. As an amphiphilic molecule with a polar head (carboxylate group) and a nonpolar tail (retinoid structure), this compound may exhibit surfactant-like properties and form micelles in aqueous solutions. The determination of the CMC is crucial for understanding its self-assembly behavior and for formulation development.

Experimental Protocols

While specific protocols for determining the solubility of this compound are not detailed in the literature, standard methods for determining the solubility of retinoids and other pharmaceutical compounds can be adapted.

Shake-Flask Method for Solubility Determination

This is a common method to determine equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker bath. All procedures should be carried out under subdued light and an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the retinoid.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of retinoids.

Exemplary HPLC Conditions for Retinoid Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is commonly employed. The pH of the mobile phase can be adjusted to ensure good peak shape.

-

Detection: UV detection at the maximum absorbance wavelength of retinoic acid (around 350 nm) is a common method.

-

Standard Preparation: Standard solutions of this compound of known concentrations are prepared in the mobile phase or a suitable solvent to generate a calibration curve.

-

Sample Analysis: The saturated solution obtained from the solubility experiment is diluted appropriately to fall within the linear range of the calibration curve and then injected into the HPLC system.

The following diagram illustrates a general workflow for solubility determination.

Retinoid Signaling Pathway

This compound exerts its biological effects by activating the retinoid signaling cascade. The following diagram illustrates the key steps in this pathway.

Pathway Description: Retinol is taken up by the cell and converted in two enzymatic steps to retinoic acid. Retinoic acid then binds to cellular retinoic acid-binding proteins (CRABP) and is transported to the nucleus. In the nucleus, it binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in various cellular processes.

Conclusion

While direct quantitative solubility data for this compound is scarce, this guide provides a comprehensive overview based on the available information for its parent compound, all-trans-retinoic acid, and general chemical principles. The provided experimental protocols offer a starting point for researchers to determine the precise solubility of this compound in their specific solvent systems. Further research is warranted to establish a complete solubility profile for this important compound to aid in its application in research and drug development.

References

The Core Mechanisms of Sodium Retinoate-Mediated Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of retinoic acid, is a potent modulator of gene expression, playing a critical role in a myriad of physiological processes, including cellular differentiation, proliferation, and apoptosis. As an active metabolite of vitamin A, its influence on the transcriptome is of significant interest to researchers in various fields, from developmental biology to oncology and dermatology. This technical guide provides an in-depth exploration of the foundational research on this compound's role in gene expression, detailing the core signaling pathways, providing comprehensive experimental protocols for its study, and presenting key quantitative data to facilitate a deeper understanding of its molecular mechanisms.

The Canonical Retinoid Signaling Pathway

The primary mechanism by which this compound exerts its effects on gene expression is through the canonical retinoid signaling pathway. This pathway involves the nuclear receptors for retinoic acid (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[1] There are three subtypes for each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[2]

Upon entering the cell, all-trans-retinoic acid (the active form of this compound) binds to RARs. This binding event induces a conformational change in the RAR protein, leading to the formation of a heterodimer with an RXR.[2] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1]

In the absence of a ligand, the RAR/RXR heterodimer is often bound to RAREs in conjunction with corepressor proteins, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription.[3] The binding of retinoic acid triggers the dissociation of these corepressors and facilitates the recruitment of coactivator proteins.[3] Many of these coactivators possess histone acetyltransferase (HAT) activity, which acetylates histones, leading to a more open chromatin structure that is permissive for transcription. This complex then recruits the basal transcription machinery, initiating the transcription of the target gene.[4]

Hundreds of genes are known to be regulated by retinoic acid, either directly or indirectly.[5] Direct targets possess RAREs in their regulatory regions and are directly activated or repressed by the RAR/RXR heterodimer. Indirect regulation can occur through the direct regulation of other transcription factors, which in turn modulate the expression of downstream genes.

Quantitative Data on this compound-Mediated Gene Expression

The following tables summarize key quantitative data from foundational research on this compound's effects on gene expression.

Table 1: Dose-Dependent Induction of Retinoic Acid-Responsive Genes

This table illustrates the concentration-dependent effect of all-trans-retinoic acid (atRA) on the mRNA levels of two key target genes, CYP26A1 and RARβ, in HepG2 cells. The data demonstrates a clear dose-response relationship, a fundamental aspect of retinoid signaling.

| Concentration of atRA | Mean Fold Induction of CYP26A1 mRNA | Mean Fold Induction of RARβ mRNA |

| 1 nM | ~10 | ~5 |

| 10 nM | ~100 | ~20 |

| 100 nM | ~1000 | ~50 |

| 1 µM | ~3700 | ~100 |

| Data adapted from a study on the induction of CYP26A1 by metabolites of retinoic acid. The values are approximate representations of the graphical data presented in the source.[3] |

Table 2: Fold Change in Expression of Genes Involved in Retinoid Metabolism and Epidermal Homeostasis

This table presents the fold change in mRNA expression of various genes in mouse skin following topical treatment with a RAR agonist. The data highlights the diverse regulatory roles of retinoic acid signaling in cellular processes.

| Gene | Function | Fold Change in Expression |

| Aldh1a3 | Retinoic acid synthesis | 2.5 |

| Dhrs9 | Retinoid metabolism | 3.1 |

| Crabp2 | Retinoid transport | 1.8 |

| Rarb | Retinoid receptor | 4.2 |

| Loricrin | Epidermal differentiation | -2.1 |

| Filaggrin | Epidermal barrier | -1.7 |

| Data adapted from a study on the regulation of retinoid-mediated signaling in mouse skin.[6] |

Table 3: Time-Dependent Regulation of Gene Expression by Retinoic Acid in B16 Melanoma Cells

This table showcases the dynamic nature of gene regulation by retinoic acid over time in B16 mouse melanoma cells. It provides a snapshot of the number of significantly upregulated and downregulated genes at different time points following treatment.

| Time Point | Number of Upregulated Genes | Number of Downregulated Genes |

| 4 h | 10 | 4 |

| 10 h | 123 | 54 |

| 24 h | 385 | 227 |

| 48 h | 421 | 512 |

| Data derived from a global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma.[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide protocols for key experiments used to investigate the role of this compound in gene expression.

Chromatin Immunoprecipitation (ChIP) Assay for RAR/RXR Binding

ChIP assays are used to determine the in vivo binding sites of transcription factors, such as RAR and RXR, on a genome-wide scale (ChIP-seq) or at specific gene loci (ChIP-qPCR).

Objective: To identify the genomic regions occupied by RAR/RXR heterodimers in response to this compound treatment.

Materials:

-

Cells of interest

-

This compound (or all-trans-retinoic acid)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

ChIP-grade antibodies against RAR and RXR

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target and control regions or reagents for next-generation sequencing library preparation

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with ChIP-grade anti-RAR or anti-RXR antibodies overnight at 4°C. Include a negative control with a non-specific IgG antibody.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Analysis:

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences using qPCR with primers flanking potential RAREs.

-

ChIP-seq: Prepare a DNA library from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a highly sensitive and specific method for quantifying the expression levels of target genes in response to this compound treatment.

Objective: To measure the relative or absolute changes in mRNA levels of specific genes following this compound treatment.

Materials:

-

RNA isolated from treated and control cells

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific forward and reverse primers

-

Nuclease-free water

Procedure:

-

RNA Isolation: Isolate high-quality total RNA from cells treated with this compound and vehicle controls.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup:

-